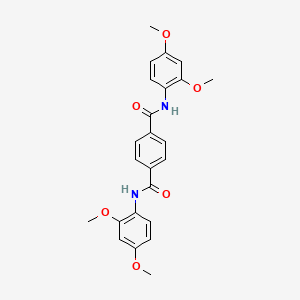
N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide
概要
説明
N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide is an organic compound with the molecular formula C24H24N2O6. This compound is characterized by the presence of two 2,4-dimethoxyphenyl groups attached to a benzene-1,4-dicarboxamide core.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide typically involves the reaction of benzene-1,4-dicarboxylic acid chloride with 2,4-dimethoxyaniline under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity .
化学反応の分析
Types of Reactions: N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The amide groups can be reduced to amines under specific conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide has several scientific research applications:
Materials Science: Used in the synthesis of advanced materials with specific electronic and optical properties.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design.
Biological Studies: Studied for its interactions with biological macromolecules.
Industrial Applications: Utilized in the development of polymers and coatings with enhanced properties.
作用機序
The mechanism of action of N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor functions .
類似化合物との比較
- N1,N4-bis(2,5-dimethoxyphenyl)benzene-1,4-dicarboxamide
- N1,N4-bis(4-butylphenyl)benzene-1,4-diamine
- N,N’-bis(4-aminophenyl)benzene-1,4-dicarboxamide
Uniqueness: N1,N4-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide is unique due to the presence of 2,4-dimethoxyphenyl groups, which impart specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with other molecules, making it distinct from its analogs .
特性
IUPAC Name |
1-N,4-N-bis(2,4-dimethoxyphenyl)benzene-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O6/c1-29-17-9-11-19(21(13-17)31-3)25-23(27)15-5-7-16(8-6-15)24(28)26-20-12-10-18(30-2)14-22(20)32-4/h5-14H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHUPCROBDPVFIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


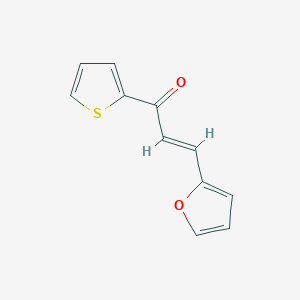
![3-bromo-9-[2-(vinyloxy)ethyl]-9H-carbazole](/img/structure/B3844791.png)
![1-Butylsulfinyl-3-[(4-chlorophenyl)methoxy]propan-2-ol](/img/structure/B3844795.png)
![2-[2-[4-[(5-Bromofuran-2-yl)methyl]piperazin-1-yl]ethoxy]ethanol](/img/structure/B3844808.png)
![ethyl {2-[({[1-(4-hydroxyphenyl)-1H-tetrazol-5-yl]thio}acetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B3844810.png)
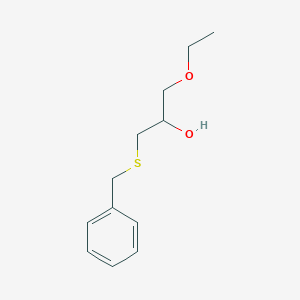
![N'-[(4-bromothiophen-2-yl)methyl]-N,N,N'-trimethylethane-1,2-diamine](/img/structure/B3844820.png)

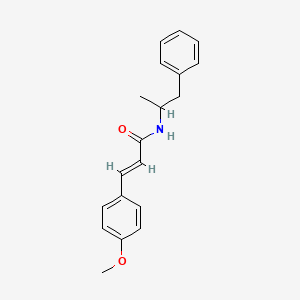
![N-{[(3-chlorophenyl)amino]carbonyl}-2-naphthamide](/img/structure/B3844849.png)
![1-{4-[4-(3-hydroxybenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B3844851.png)
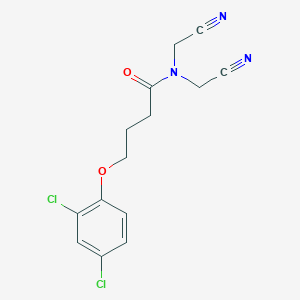
![O-methyl N-[2-(2-chlorophenyl)acetyl]carbamothioate](/img/structure/B3844878.png)
![ethyl 2-[2-[(E)-2-oxohex-4-enyl]-1,3-thiazol-4-yl]acetate](/img/structure/B3844889.png)
